molecular formula C19H21ClN2O B4650630 1-(2-chlorobenzoyl)-4-(4-methylbenzyl)piperazine

1-(2-chlorobenzoyl)-4-(4-methylbenzyl)piperazine

Cat. No. B4650630
M. Wt: 328.8 g/mol
InChI Key: SBGVJNXIXPOWCL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-chlorobenzoyl)-4-(4-methylbenzyl)piperazine, also known as CBMP, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. CBMP belongs to the class of piperazine derivatives and has been studied extensively for its mechanism of action and physiological effects.

Mechanism of Action

The exact mechanism of action of 1-(2-chlorobenzoyl)-4-(4-methylbenzyl)piperazine is not fully understood. However, it is believed that 1-(2-chlorobenzoyl)-4-(4-methylbenzyl)piperazine exerts its therapeutic effects by binding to the serotonin receptor and modulating the release of neurotransmitters. 1-(2-chlorobenzoyl)-4-(4-methylbenzyl)piperazine has also been shown to inhibit the activity of certain enzymes and proteins involved in inflammation and cancer progression.
Biochemical and Physiological Effects:
1-(2-chlorobenzoyl)-4-(4-methylbenzyl)piperazine has been shown to have a wide range of biochemical and physiological effects. It has been shown to reduce inflammation, inhibit tumor growth, and induce apoptosis in cancer cells. 1-(2-chlorobenzoyl)-4-(4-methylbenzyl)piperazine has also been shown to have anxiolytic and antidepressant effects, and has been studied for its potential use in treating neurological disorders. In addition, 1-(2-chlorobenzoyl)-4-(4-methylbenzyl)piperazine has been shown to have antimicrobial properties and has been studied for its potential use in treating bacterial and fungal infections.

Advantages and Limitations for Lab Experiments

1-(2-chlorobenzoyl)-4-(4-methylbenzyl)piperazine has several advantages for lab experiments. It is relatively easy to synthesize and purify, and its effects can be easily measured using various biochemical and physiological assays. However, 1-(2-chlorobenzoyl)-4-(4-methylbenzyl)piperazine also has some limitations. It is not very water-soluble, which can make it difficult to administer in vivo. In addition, 1-(2-chlorobenzoyl)-4-(4-methylbenzyl)piperazine has not been extensively studied in human clinical trials, which limits its potential use as a therapeutic agent.

Future Directions

There are several future directions for research on 1-(2-chlorobenzoyl)-4-(4-methylbenzyl)piperazine. One area of research is the development of more water-soluble derivatives of 1-(2-chlorobenzoyl)-4-(4-methylbenzyl)piperazine that can be administered more easily in vivo. Another area of research is the study of 1-(2-chlorobenzoyl)-4-(4-methylbenzyl)piperazine in human clinical trials to determine its safety and efficacy as a therapeutic agent. In addition, further research is needed to fully understand the mechanism of action of 1-(2-chlorobenzoyl)-4-(4-methylbenzyl)piperazine and its potential use in treating various diseases and disorders.

Scientific Research Applications

1-(2-chlorobenzoyl)-4-(4-methylbenzyl)piperazine has been extensively studied for its potential therapeutic properties. It has been shown to have anti-inflammatory, anti-tumor, and anti-cancer properties. 1-(2-chlorobenzoyl)-4-(4-methylbenzyl)piperazine has also been studied for its potential use in treating anxiety, depression, and other neurological disorders. In addition, 1-(2-chlorobenzoyl)-4-(4-methylbenzyl)piperazine has been shown to have antimicrobial properties and has been studied for its potential use in treating bacterial and fungal infections.

properties

IUPAC Name

(2-chlorophenyl)-[4-[(4-methylphenyl)methyl]piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21ClN2O/c1-15-6-8-16(9-7-15)14-21-10-12-22(13-11-21)19(23)17-4-2-3-5-18(17)20/h2-9H,10-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBGVJNXIXPOWCL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN2CCN(CC2)C(=O)C3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2-Chlorophenyl)[4-(4-methylbenzyl)piperazin-1-yl]methanone

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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